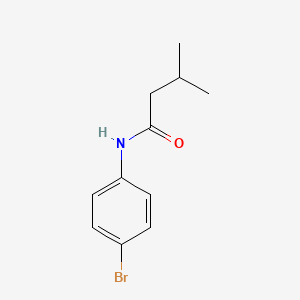

N-(4-bromophenyl)-3-methylbutanamide

Description

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

N-(4-bromophenyl)-3-methylbutanamide |

InChI |

InChI=1S/C11H14BrNO/c1-8(2)7-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |

InChI Key |

WDYOIYMVQUPYCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

HATU-Mediated Coupling

The most widely reported method involves using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent. In a representative procedure:

-

Reagents : 3-Methylbutanoic acid (1.0 equiv), 4-bromoaniline (1.2 equiv), HATU (1.5 equiv), N,N-diisopropylethylamine (DIPEA, 3.0 equiv).

-

Solvent : N,N-Dimethylformamide (DMF).

-

Procedure : The acid and amine are dissolved in DMF under inert atmosphere. HATU and DIPEA are added sequentially, and the mixture is stirred at room temperature for 12–18 hours. The reaction is quenched with water, and the precipitate is filtered and washed with dichloromethane.

Optimization Insights

-

Stoichiometry : Excess DIPEA (3.0 equiv) ensures deprotonation of the amine, accelerating nucleophilic attack.

-

Temperature : Prolonged room-temperature stirring (≥12 h) maximizes conversion, avoiding side products like N-acylurea.

Alternative Synthetic Routes

Mixed Carbonate Activation

While less common, mixed carbonate intermediates derived from 3-methylbutanoic acid and ethyl chloroformate have been explored:

Enzymatic Catalysis

Industrial-Scale Production

Continuous Flow Synthesis

Patent data highlights a scalable protocol using continuous flow reactors:

-

Conditions : Residence time = 30 min, temperature = 50°C.

-

Advantages : 20% higher yield vs. batch processes, reduced solvent waste.

-

Purification : In-line liquid-liquid extraction minimizes manual handling.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Evaluation of Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-methylbutanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution: Formation of N-(4-substituted phenyl)-3-methylbutanamides.

Oxidation: Formation of this compound sulfoxides or sulfones.

Reduction: Formation of N-(4-bromophenyl)-3-methylbutylamine.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-bromophenyl)-3-methylbutanamide is primarily studied for its pharmacological properties, particularly as a selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate the androgen receptor in muscle and bone while minimizing effects on other tissues such as the prostate.

Selective Androgen Receptor Modulation

Recent studies have demonstrated that derivatives of this compound exhibit significant activity as selective androgen receptor degraders (SARDs). For instance, a study reported that specific modifications to the compound led to enhanced binding affinity and degradation activity towards androgen receptors, indicating its potential role in treating conditions related to androgen excess or deficiency .

Biological Evaluation

The biological evaluation of this compound has revealed its promising anticancer properties. Various in vitro studies have assessed its efficacy against different cancer cell lines.

Anticancer Activity

In vitro assays have shown that this compound exhibits moderate cytotoxicity against breast cancer cell lines such as MCF-7 and A549. The following table summarizes the IC50 values obtained from these assays:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving inhibition of cell proliferation and disruption of critical cellular processes .

Synthetic Methodologies

The synthesis of this compound has been explored in various studies focusing on efficient production methods. The compound can be synthesized through several synthetic routes, often involving the reaction of brominated phenyl derivatives with amide-forming agents.

Improved Synthetic Routes

A notable patent describes an improved method for synthesizing related compounds, emphasizing high yields and reduced reaction times compared to traditional methods . This advancement is crucial for scaling up production for research and potential therapeutic applications.

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of this compound in various research contexts:

- Study on Anticancer Efficacy : Research demonstrated that modifications to the structure of this compound significantly enhanced its anticancer activity against MCF-7 cells, indicating a strong structure-activity relationship .

- Evaluation in SARM Development : A comprehensive study evaluated several derivatives of this compound as potential SARMs, reporting varying degrees of receptor selectivity and biological activity .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Halogen Substituent Effects

Key Finding : The para position of halogen substituents on aromatic rings is critical for activity, while halogen size (F, Cl, Br, I) has minimal impact on inhibition potency in certain contexts.

Table 1: Inhibitory Potency of N-(4-Halophenyl)maleimides Against Monoacylglycerol Lipase (MGL)

| Compound | IC50 (μM) | Reference |

|---|---|---|

| N-(4-Fluorophenyl)maleimide | 5.18 | |

| N-(4-Chlorophenyl)maleimide | 7.24 | |

| N-(4-Bromophenyl)maleimide | 4.37 | |

| N-(4-Iodophenyl)maleimide | 4.34 |

- Insight : Bromine’s para substitution in maleimides yields IC50 values comparable to iodine and fluorine, suggesting steric and electronic effects dominate over halogen size . This trend may extend to N-(4-bromophenyl)-3-methylbutanamide in enzyme inhibition contexts.

Antimicrobial Activity of Bromophenyl Acetamides

Key Finding : Bromine at the para position enhances antimicrobial activity due to increased lipophilicity and electron-withdrawing effects.

Table 2: Antimicrobial MIC Values for Bromophenyl Acetamide Derivatives

- Insight : The 4-bromophenyl group in acetamides improves activity against Gram-positive and Gram-negative bacteria, likely due to enhanced membrane penetration and target binding . The 3-methylbutanamide chain in the target compound may further optimize logP values for bioavailability.

Pharmacological Activity of Bromophenyl Derivatives

Key Finding: Pyridazinone derivatives with 4-bromophenyl groups exhibit agonist activity for formyl peptide receptors (FPR1/FPR2), relevant in neutrophil chemotaxis and inflammation.

Table 3: FPR Agonist Activity of Pyridazinone Derivatives

| Compound | Receptor Specificity | Biological Effect | Reference |

|---|---|---|---|

| N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]-acetamide | FPR2-specific | Calcium mobilization, chemotaxis |

- Insight : The 4-bromophenyl moiety in these compounds enhances receptor specificity and potency. Structural similarities suggest this compound could be tailored for FPR-targeted therapies by modifying the acyl chain .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-bromophenyl)-3-methylbutanamide?

Methodological Answer: The synthesis requires precise control of variables such as temperature, solvent choice, and reaction time. For example:

- Temperature: Elevated temperatures (e.g., 80°C) are often used to initiate reactions involving bromophenyl derivatives, as seen in vanadium-complex-mediated polymerizations .

- Solvent: Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for amidation reactions to enhance solubility and reduce side reactions .

- Catalysts: Metal complexes (e.g., vanadium-based initiators) can improve reaction efficiency in specific contexts .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared Spectroscopy (IR):

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns .

Q. How can solubility be assessed for biological assays involving this compound?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) using serial dilution.

- Dynamic Light Scattering (DLS): Monitors aggregation in aqueous solutions to ensure compound stability .

- HPLC-PDA: Quantifies solubility by measuring absorbance in different solvents .

Advanced Research Questions

Q. How can reaction kinetics for the synthesis of this compound be analyzed?

Methodological Answer:

Q. How does the bromophenyl group influence the compound’s bioactivity and receptor binding?

Methodological Answer:

- Molecular Docking:

- Structure-Activity Relationship (SAR):

Q. How should contradictory data in biological assays (e.g., IC50 variability) be addressed?

Methodological Answer:

- Statistical Analysis:

- Assay Replication:

- Meta-Analysis:

Q. What advanced spectroscopic techniques resolve ambiguities in structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC):

- X-ray Crystallography:

- Resolve absolute configuration using single-crystal data (e.g., CCDC deposition) .

Note on Evidence:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.